

2-(Trifluoromethyl)quinoline CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Trifluoromethyl)quinoline

Cat. No.: B1226531

[Get Quote](#)

An In-depth Technical Guide to 2-(Trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(Trifluoromethyl)quinoline**, a key heterocyclic compound in pharmaceutical and agrochemical research. This document details its chemical and physical properties, outlines common synthetic methodologies, and explores its diverse biological activities and potential mechanisms of action.

Core Chemical and Physical Properties

2-(Trifluoromethyl)quinoline, identified by the CAS number 347-42-2, is a solid, aromatic compound valued for the unique properties conferred by its trifluoromethyl group. This moiety enhances metabolic stability, lipophilicity, and the binding affinity of the molecule to biological targets.

Property	Value	Reference
CAS Number	347-42-2	[1] [2] [3]
Molecular Formula	C ₁₀ H ₆ F ₃ N	[1] [2] [3] [4]
Molecular Weight	197.16 g/mol	[1] [2] [3] [4] [5]
Appearance	White to yellow solid	[1]
Purity	≥ 97%	[2] [3] [4]
Melting Point	58-62 °C	[3]

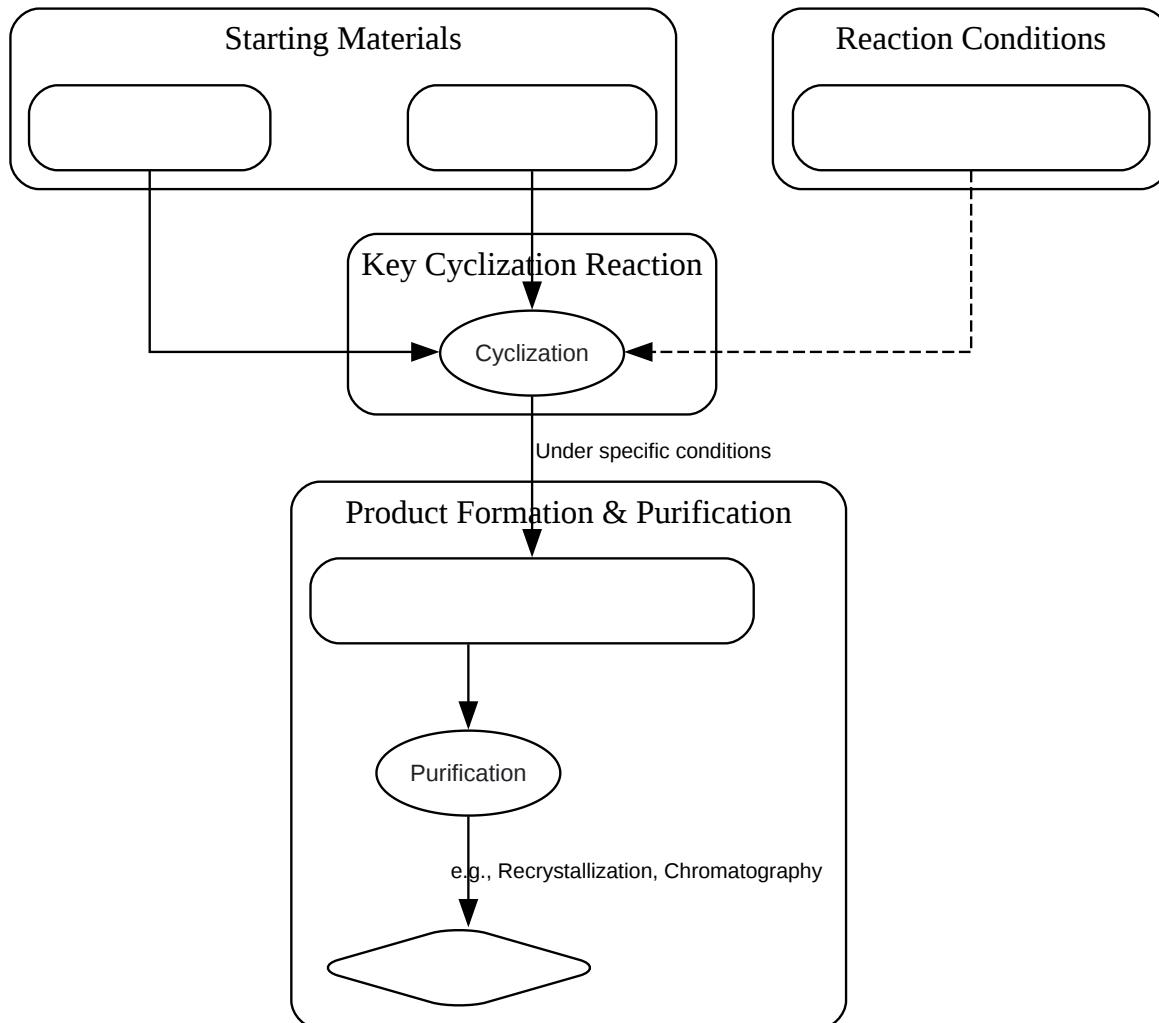
Synthetic Methodologies

The synthesis of **2-(trifluoromethyl)quinolines** can be achieved through various chemical reactions. A common approach involves the cyclization of anilines with trifluoromethyl-containing building blocks.

General Experimental Protocol for Synthesis

A prevalent method for synthesizing 2-trifluoromethylated quinolines involves the reaction of α -CF₃-enamines with 2-nitrobenzaldehydes. This process yields ortho-nitro-substituted α,β -diaryl-CF₃-enones with high stereoselectivity. Subsequent reduction of the nitro-group using an Fe-AcOH system triggers an intramolecular cyclization to produce 2-CF₃-3-arylquinolines in high yields. A one-pot procedure has also been developed to synthesize these compounds directly from enamines or haloalkenes.[\[6\]](#)

Another established synthetic route is the adaptation of the Schlosser and Marull procedure, where 2-bromoaniline is reacted with ethyl trifluoroacetoacetate. This reaction leads to the formation of 8-bromo-2-trifluoromethyl-4-quinolone, which can be further modified.[\[5\]](#)



[Click to download full resolution via product page](#)

General synthesis workflow for trifluoromethyl-substituted quinolines.

Biological Activities and Drug Development Potential

Quinoline derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them crucial in medicinal chemistry. The introduction of a trifluoromethyl group can further enhance these properties.

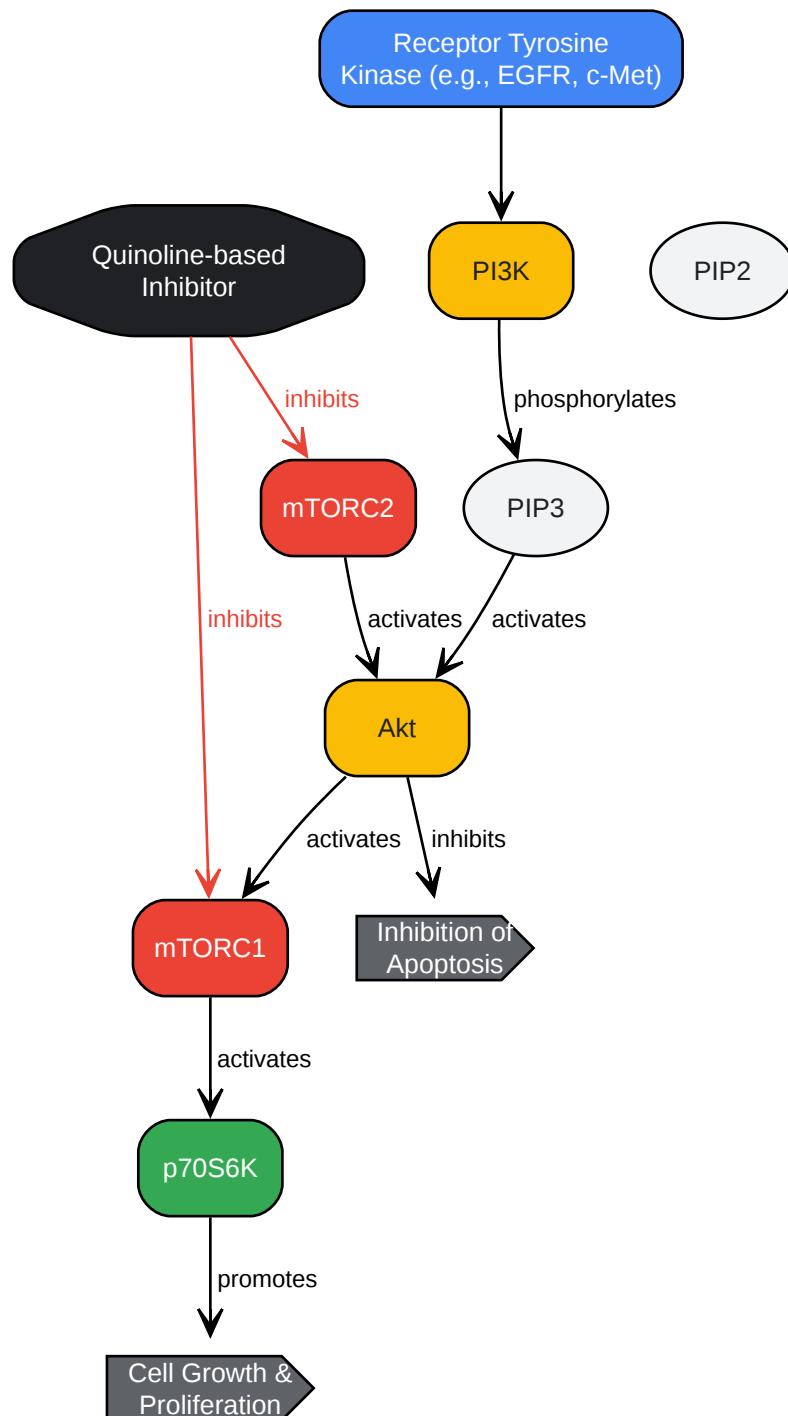
Multifaceted Pharmacological Profile

Derivatives of **2-(Trifluoromethyl)quinoline** have demonstrated a wide array of biological effects, including:

- Anticancer Activity: Certain quinoline-derived trifluoromethyl alcohols have been identified as potent growth inhibitors in zebrafish embryo models and have shown more potent anticancer activity than cisplatin in *in vitro* cell proliferation assays.[\[7\]](#)
- Antifungal Properties: Many 2-trifluoromethyl quinoline derivatives exhibit promising fungicidal activities against various phytopathogenic fungi.[\[2\]](#)
- Antimalarial Efficacy: Quinoline-based compounds have historically been pivotal in antimalarial drug discovery, and trifluoromethylated derivatives continue to be explored for their effectiveness against resistant parasite strains.[\[8\]](#)
- Antiepileptic and Analgesic Effects: Novel quinoline-derived α -trifluoromethylated alcohols have been identified with antiepileptic and analgesic properties, acting as sodium channel blockers.[\[9\]](#)

Modulation of Signaling Pathways

A key mechanism through which some quinoline derivatives exert their anticancer effects is the inhibition of critical signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a frequently deregulated cascade in many cancers and a prime target for therapeutic intervention. Certain quinoline-based molecules have been developed as inhibitors of this pathway, acting as dual mTORC1 and mTORC2 inhibitors.



[Click to download full resolution via product page](#)

Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline-based inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-(Trifluoromethyl)quinoline CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1226531#2-trifluoromethyl-quinoline-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com